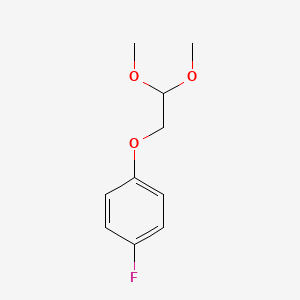

1-(2,2-Dimethoxyethoxy)-4-fluorobenzene

説明

Structure and Synthesis 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{13}\text{FO}3 $) is a fluorinated aromatic ether characterized by a 4-fluorobenzene ring substituted with a 2,2-dimethoxyethoxy group. Its synthesis involves the alkylation of 4-fluorophenol with 2-bromo-1,1-dimethoxyethane in acetonitrile under reflux conditions, using potassium carbonate ($ \text{K}2\text{CO}_3 $) as a base. The reaction proceeds over five days, yielding the product as a colorless oil (60% yield) after silica gel chromatography .

特性

分子式 |

C10H13FO3 |

|---|---|

分子量 |

200.21 g/mol |

IUPAC名 |

1-(2,2-dimethoxyethoxy)-4-fluorobenzene |

InChI |

InChI=1S/C10H13FO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |

InChIキー |

IUSHVRNYACBVFD-UHFFFAOYSA-N |

正規SMILES |

COC(COC1=CC=C(C=C1)F)OC |

製品の起源 |

United States |

類似化合物との比較

Key Properties

- Molecular Weight : 200.21 g/mol (calculated from $ \text{C}{10}\text{H}{13}\text{FO}_3 $).

- Mass Spectrometry : $ m/z $ 218 ($ \text{M} + \text{NH}_4^+ $), 223 ($ \text{M} + \text{Na}^+ $) .

- Applications : Primarily serves as a synthetic intermediate in pharmaceuticals, evidenced by its preparation in Eli Lilly’s research for arthritis therapeutics .

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorobenzene Derivatives

The 4-fluorobenzene core is widely utilized in medicinal and materials chemistry. Key analogs differ in substituent groups, which influence electronic, steric, and solubility properties:

Key Differences and Implications

Substituent Length and Polarity :

- The dimethoxyethoxy group in the target compound enhances solubility in polar solvents compared to longer-chain analogs like diethoxyethoxy derivatives .

- Brominated analogs (e.g., 1-(4-Bromobutoxy)-4-fluorobenzene) exhibit higher molecular weights and reactivity in nucleophilic substitutions, making them versatile intermediates .

Electronic Effects :

Biological and Material Applications :

- Triazole derivatives of 4-fluorobenzene (e.g., 1-(azidomethyl)-4-fluorobenzene) demonstrate corrosion inhibition and biological activity, highlighting the role of substituents in multi-functional applications .

- Haloperidol analogs with 4-fluorophenyl groups (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) are critical in neuroscience drug development .

Research Findings and Data

Notes on Structural and Functional Insights

Substituent Design : Shorter alkoxy chains (e.g., dimethoxyethoxy) balance lipophilicity and solubility, favoring drug bioavailability .

Reactivity Trends : Bromine substituents enable diversification via cross-coupling, whereas methoxy groups stabilize intermediates in multi-step syntheses .

Biological Relevance : Fluorine’s electronegativity enhances metabolic stability and target binding in pharmaceuticals, as seen in γ-secretase modulators .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。